N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isochroman-3-ylmethyl precursor, which is then reacted with appropriate reagents to introduce the thiadiazole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is explored for its use in materials science and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide
Uniqueness
N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of an isochroman moiety with a thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-5-14-15(22-19-18-14)16(20)17-9-13-8-11-6-3-4-7-12(11)10-21-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIKARFOBOIGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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